2,3-Bis(4-iodophenyl)quinoxaline
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Overview
Description
2,3-Bis(4-iodophenyl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline familyThe structure of this compound consists of a quinoxaline core substituted with two 4-iodophenyl groups at the 2 and 3 positions, making it a unique and valuable compound for various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(4-iodophenyl)quinoxaline typically involves the condensation of 4-iodoaniline with 1,2-diketones. One common method includes the reaction of 4-iodoaniline with benzil in the presence of a suitable catalyst under reflux conditions. The reaction proceeds through the formation of an intermediate diimine, which cyclizes to form the quinoxaline ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry approaches to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2,3-Bis(4-iodophenyl)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The quinoxaline core can undergo oxidation and reduction reactions, leading to the formation of quinoxaline N-oxides or reduced quinoxalines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Derivatives with various functional groups replacing the iodine atoms.
Oxidation Products: Quinoxaline N-oxides.
Reduction Products: Reduced quinoxalines with altered electronic properties.
Scientific Research Applications
2,3-Bis(4-iodophenyl)quinoxaline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly as inhibitors of specific enzymes and receptors.
Industry: Utilized in the development of materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 2,3-Bis(4-iodophenyl)quinoxaline involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of malarial protease PfSUB1, where it binds to the active site of the enzyme, preventing the maturation and egress of merozoites from red blood cells . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications.
Comparison with Similar Compounds
2,3-Bis(phenylamino)quinoxaline: Known for its antimicrobial activity.
Quinoxaline N-oxides: Exhibits a range of biological activities, including antimicrobial and antitumoral properties.
Uniqueness: 2,3-Bis(4-iodophenyl)quinoxaline stands out due to the presence of iodine atoms, which can be further functionalized to create a variety of derivatives.
Properties
Molecular Formula |
C20H12I2N2 |
---|---|
Molecular Weight |
534.1 g/mol |
IUPAC Name |
2,3-bis(4-iodophenyl)quinoxaline |
InChI |
InChI=1S/C20H12I2N2/c21-15-9-5-13(6-10-15)19-20(14-7-11-16(22)12-8-14)24-18-4-2-1-3-17(18)23-19/h1-12H |
InChI Key |
FNMOCDQWVIOHMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)C3=CC=C(C=C3)I)C4=CC=C(C=C4)I |
Origin of Product |
United States |
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